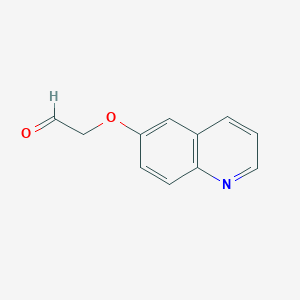

2-(Quinolin-6-yloxy)acetaldehyde

Description

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-quinolin-6-yloxyacetaldehyde |

InChI |

InChI=1S/C11H9NO2/c13-6-7-14-10-3-4-11-9(8-10)2-1-5-12-11/h1-6,8H,7H2 |

InChI Key |

RJSYFNNJRZRDSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OCC=O)N=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(quinolin-6-yloxy)acetaldehyde with structurally related quinoline derivatives, focusing on molecular properties, functional groups, and applications.

Key Structural and Functional Differences

Aldehyde vs. Carboxylic Acid/Esters: The aldehyde group in this compound is more reactive than the carboxylic acid or ester groups in analogs. This reactivity could enable its use in dynamic covalent chemistry or as a precursor for Schiff base formation . In contrast, 2-(quinolin-6-yl)acetic acid and its esters exhibit greater stability, making them suitable for prolonged storage and stepwise synthetic protocols .

Physicochemical Properties: The methyl and ethyl esters (e.g., methyl 6-quinolineacetate) have higher molecular weights and boiling points compared to the parent carboxylic acid, reflecting increased hydrophobicity . The aldehyde derivative’s theoretical molecular weight (203.20 g/mol) positions it between the carboxylic acid and methyl ester, suggesting intermediate volatility.

Biological and Industrial Applications: Aldehydes like DMCHA () are critical in insect pheromone systems, implying that this compound could serve a similar role in species-specific communication . Acetamide derivatives () show promise in medicinal chemistry due to their hydrogen-bonding capacity and structural diversity, whereas esters are favored in industrial synthesis for their stability .

Synthetic Considerations: The synthesis of 2-(quinolin-6-yl)acetic acid derivatives typically involves condensation or esterification reactions (), whereas the aldehyde variant may require oxidation of a primary alcohol or protective-group strategies to avoid over-oxidation to the carboxylic acid.

Environmental and Safety Profiles: Aldehydes, including acetaldehyde, are prone to atmospheric oxidation and artifact formation in analytical settings (). The quinoline moiety in this compound may mitigate such reactivity but could introduce new hazards, such as toxic decomposition products under combustion ().

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR confirm structural integrity. Key signals include:

- Quinoline protons: δ 8.5–9.0 ppm (aromatic H).

- Aldehyde proton: δ 9.7–10.2 ppm (singlet) .

- FT-IR : Strong C=O stretch (~1700 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹).

Q. Advanced Research Focus

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For example, the aldehyde group participates in hydrogen bonding, influencing crystal packing .

- Mass spectrometry (HRMS) : Validates molecular weight (theoretical MW: 215.23 g/mol) and fragmentation patterns.

How does this compound interact with biological targets, and what experimental models validate its activity?

Advanced Research Focus

The compound’s quinoline core and aldehyde functionality enable interactions with enzymes or receptors:

- Enzyme inhibition : The aldehyde group may form Schiff bases with lysine residues in active sites (e.g., acetylcholinesterase) .

- Antimicrobial assays : Tested against Gram-positive bacteria (e.g., S. aureus) using MIC (Minimum Inhibitory Concentration) protocols .

Experimental Models : - In vitro : Cell viability assays (MTT) for anticancer activity.

- Molecular docking : Predict binding affinities to targets like DNA gyrase .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with sodium bisulfite (for aldehyde) and adsorb with inert material (vermiculite) .

Toxicity Data : - Skin irritation : Observed in analogs (e.g., quinoline-2-carboxaldehyde) at >5 mg/mL .

What computational methods aid in predicting the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.